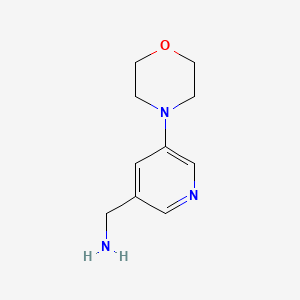![molecular formula C10H11N3O B572573 1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one CAS No. 1337852-20-6](/img/structure/B572573.png)
1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine, followed by cyclization to form the pyrrolo[3,2-c]pyridine core . The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: Features a pyrazole ring fused to a pyridine ring, exhibiting distinct biological activities.
1H-pyrrolo[3,4-c]pyridine: Contains a different fusion pattern, leading to unique chemical and biological properties.
Uniqueness
1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and biological activity. This compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development.
Properties
CAS No. |
1337852-20-6 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O/c1-6(14)9(11)10-7-2-4-12-8(7)3-5-13-10/h2-5,9,12H,11H2,1H3 |
InChI Key |
JYDZYPWQLCOQNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=NC=CC2=C1C=CN2)N |
Synonyms |
2-Propanone, 1-aMino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)
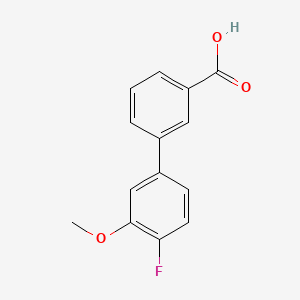
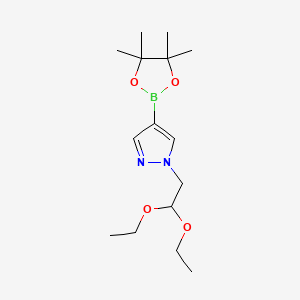
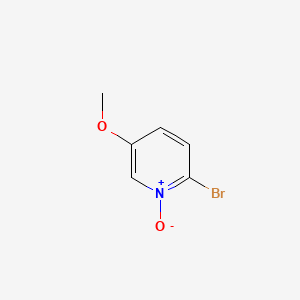

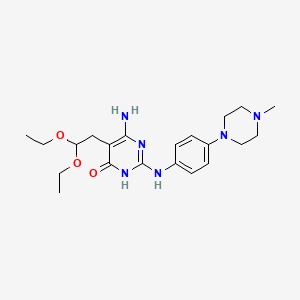
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)


